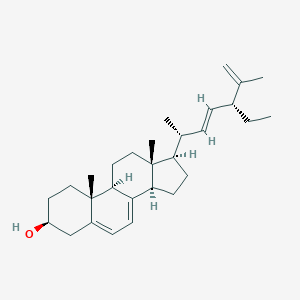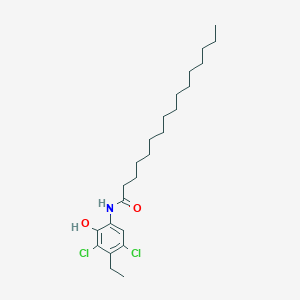
8-(3-Heptyloxiran-2-yl)oct-1-en-4,6-diyn-3-yl acetate
Übersicht
Beschreibung
8-(3-Heptyloxiran-2-yl)oct-1-en-4,6-diyn-3-yl acetate is a chemical compound that has been extensively researched in the scientific community due to its potential applications in various fields. This compound is also known as HEODA and belongs to the family of acetylenic fatty acids. The unique structure of HEODA has led to its investigation for its potential use in various scientific applications.
Wissenschaftliche Forschungsanwendungen
Bioactive Epoxides and Hydroperoxides
- Antifungal Properties : The study by Khayyat & Sameeh (2017) explored the antifungal activity of geranyl acetate and its derivatives, including epoxides and hydroperoxides. It was found that these compounds exhibit significant antifungal action against Microsporum gypsum, Trichophyton vercossum, and Candida tropicalis.
Stereoselective Synthesis
- Synthesis of Complex Molecules : Gerber & Vogel (2001) demonstrated the stereoselective synthesis of 8-oxabicyclo[3.2.1]octane derivatives, a process important for constructing complex organic molecules. This technique is vital in the field of synthetic organic chemistry (Gerber & Vogel, 2001).
Synthesis of Volatile Components in Fruits
- Fruit Aromas : Shiota (1993) identified new esteric components in the volatiles of banana fruit, which include various acetates and esters related to heptenol and octenol compounds. This research is significant for understanding the chemical basis of fruit aromas and flavors (Shiota, 1993).
Marine Fungus Compounds
- Marine Fungal Metabolites : A study by Wu et al. (2010) on the marine fungus Penicillium sp. led to the identification of new compounds, including derivatives of oxo-dihydropyran acetates. This research contributes to the field of natural product chemistry and marine biology (Wu et al., 2010).
Pharmaceutical Syntheses
- Creation of Pharmaceutical Compounds : Research by Reymond & Vogel (1990) and Allemann & Vogel (1991) demonstrates the application of these compounds in the synthesis of pharmaceuticals, such as deoxycastanospermine and various aminohydroxylation products (Reymond & Vogel, 1990); (Allemann & Vogel, 1991).
Synthesis of Oxysterols
- Steroidal Chemistry : Ogawa et al. (2009) investigated the regioselective hydroxylation of steroidal compounds, highlighting the significance of these reactions in steroidal chemistry and potentially in the development of steroidal drugs (Ogawa et al., 2009).
Eigenschaften
IUPAC Name |
8-(3-heptyloxiran-2-yl)oct-1-en-4,6-diyn-3-yl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-4-6-7-8-11-14-18-19(22-18)15-12-9-10-13-17(5-2)21-16(3)20/h5,17-19H,2,4,6-8,11,14-15H2,1,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXIQFAHBPZOMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1C(O1)CC#CC#CC(C=C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70923974 | |
| Record name | 8-(3-Heptyloxiran-2-yl)oct-1-ene-4,6-diyn-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70923974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3-Heptyloxiran-2-yl)oct-1-en-4,6-diyn-3-yl acetate | |
CAS RN |
121820-32-4 | |
| Record name | 3-Acetylpanaxydol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121820324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-(3-Heptyloxiran-2-yl)oct-1-ene-4,6-diyn-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70923974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetylpanaxydol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041204 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



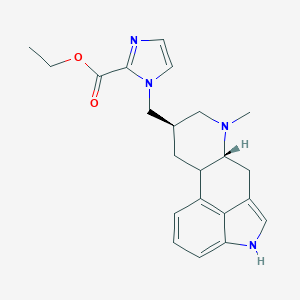

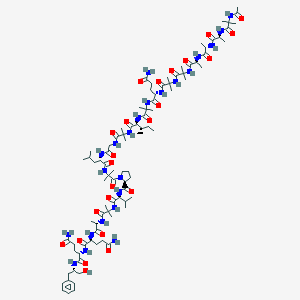
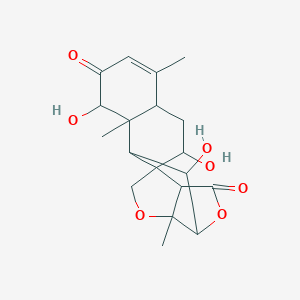



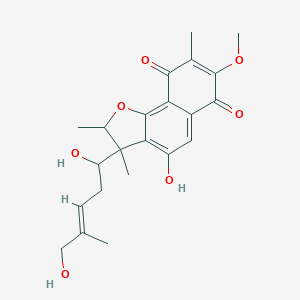



![1-[(4-Chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate](/img/structure/B219905.png)
